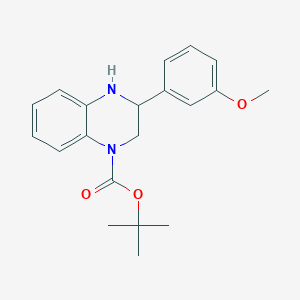

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Description

Position and Significance in Heterocyclic Chemistry

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (C₂₀H₂₄N₂O₃) belongs to the tetrahydroquinoxaline family, a class of partially saturated bicyclic compounds comprising fused benzene and pyrazine rings. Its structural hybridity bridges aromatic and aliphatic reactivity, making it valuable for synthesizing pharmaceuticals and agrochemicals. The tert-butyl carbamate group at position 1 and 3-methoxyphenyl substituent at position 3 enhance steric and electronic modulation, enabling tailored interactions in catalytic and biological systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.423 g/mol |

| IUPAC Name | tert-Butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |

| Key Functional Groups | Carbamate, methoxyphenyl, tetrahydroquinoxaline core |

Historical Context of Tetrahydroquinoxaline Research

Tetrahydroquinoxalines emerged from early 20th-century studies on quinoxaline derivatives. Classical syntheses, such as the Hinsberg method (condensation of o-phenylenediamines with 1,2-diketones), laid the groundwork. Modern advances, including transition metal catalysis and green chemistry approaches, enabled efficient access to substituted variants like this compound. Its first reported synthesis likely involved cyclocondensation of tert-butyl (2-aminophenyl)carbamate with 3-methoxyphenylglyoxal, followed by hydrogenation.

Structural Classification and Relationship to Quinoxaline Derivatives

The compound is a 1,2,3,4-tetrahydroquinoxaline, distinguished by partial saturation of the pyrazine ring (positions 1–4). This saturation reduces aromaticity, increasing conformational flexibility compared to fully aromatic quinoxalines. Structural analogs include:

- Quinoxaline : Fully unsaturated parent compound (C₈H₆N₂).

- 1,2,3,4-Tetrahydroquinoxaline : Core scaffold without substituents (C₈H₁₀N₂).

- Morpholine-substituted tetrahydroquinoxalines : Bioactive derivatives with mTOR inhibitory activity.

The tert-butyl carbamate group enhances metabolic stability, while the 3-methoxyphenyl moiety enables π-stacking interactions in enzyme binding pockets.

Research Importance in Modern Chemistry

This compound serves as a versatile intermediate in medicinal chemistry. Key research applications include:

- Anticancer Agent Development : Tetrahydroquinoxaline derivatives exhibit tubulin polymerization inhibition and antiproliferative activity.

- Antiviral Scaffolds : Structural analogs target viral entry mechanisms in coxsackievirus and filoviruses.

- Synthetic Methodology : Used to study regioselective functionalization via SNAr and cycloaddition reactions.

Table 2: Synthetic Routes and Yields

The compound’s modular structure supports diversification at positions 1 (carbamate), 3 (aryl), and 4 (saturation), enabling structure-activity relationship (SAR) studies. Recent computational analyses highlight its potential as a colchicine-binding site inhibitor, with docking scores comparable to clinical candidates.

Properties

IUPAC Name |

tert-butyl 3-(3-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-8-7-9-15(12-14)24-4)21-16-10-5-6-11-18(16)22/h5-12,17,21H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUHPUFGSJIAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinoxaline core.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Optimization and Base Selection

DBU outperforms other bases (e.g., TEA, DIPEA, DBN) in terms of conversion efficiency and diastereoselectivity :

| Base | Solvent | Conversion (%) | dr |

|---|---|---|---|

| DBU | DCM | 95 | >20:1 |

| K₂CO₃ | DMF | 65 | 10:1 |

| TEA | DCM | <10 | N/A |

Key Observations :

-

DBU facilitates rapid cyclization at room temperature, minimizing side reactions .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce yields compared to non-polar solvents like DCM .

Functional Group Transformations

The tert-butyl carbamate (Boc) and methoxyphenyl groups enable further derivatization:

-

Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group, yielding a free amine for subsequent alkylation or acylation.

-

Demethylation : The methoxy group can be cleaved with BBr₃ to form a hydroxyl group, enabling electrophilic substitutions.

Example Post-Synthetic Modification :

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| tert-butyl 3-(3-methoxyphenyl)-... | BBr₃, CH₂Cl₂, −78°C | 3-(3-Hydroxyphenyl) derivative |

Characterization Data

Critical spectroscopic data for verifying reaction products:

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoxaline derivatives exhibit promising anticancer properties. For instance, a study highlighted the synthesis of novel tetrahydroquinoxaline sulfonamide derivatives that showed moderate to strong antiproliferative activities against various cancer cell lines, including HT-29 (colon cancer) cells. Among these derivatives, compounds similar to tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate were noted for their ability to inhibit tubulin polymerization and disrupt the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .

Table 1: Anticancer Activity of Tetrahydroquinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| I-7 (similar) | HT-29 | 5.0 | Inhibition of tubulin polymerization |

| Tert-butyl derivative | Various | TBD | Disruption of mitotic spindle formation |

Neurological Applications

Tetrahydroquinoxaline derivatives have been investigated for their potential as modulators of dopamine receptors. A study synthesized a series of compounds targeting dopamine receptor D2 (D2R), where modifications on the tetrahydroquinoxaline scaffold showed promising results in enhancing receptor affinity and selectivity . These findings suggest that this compound could be explored further for neuroprotective applications or as potential treatments for disorders like Parkinson's disease.

Case Studies and Research Findings

Several studies have documented the efficacy of tetrahydroquinoxaline derivatives in preclinical settings:

- A study evaluating the pharmacokinetic properties of a related compound demonstrated favorable absorption and distribution characteristics that support its potential as a therapeutic agent .

- Another investigation into structure-activity relationships revealed that modifications on the tetrahydroquinoxaline scaffold significantly influenced biological activity and receptor interactions .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs in the tetrahydroquinoxaline-carboxylate family. Below is a detailed comparison based on substituents, physicochemical properties, and synthesis methods.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxyphenyl substituent in the target compound introduces electron-donating effects via the methoxy group, contrasting with the electron-withdrawing nitro group in S-5 . Steric Considerations: The methyl-substituted analog (Table 1, row 5) lacks aromatic substituents, reducing steric hindrance compared to the methoxyphenyl or bromophenyl derivatives .

Synthesis and Purification :

- S-5 was synthesized via nitro-group introduction using NaHCO₃/DMSO, followed by column chromatography (5–50% ethyl acetate/hexanes) . Similar methods may apply to the target compound, though its synthesis details are undocumented.

- Bromophenyl analogs likely employ Suzuki-Miyaura coupling or direct bromination, though explicit protocols are unavailable .

Spectral Data :

- S-5 exhibits distinct aromatic proton signals (δ 10.69, 9.06) and a carbonyl IR peak at 1690 cm⁻¹, consistent with the tert-butyl carboxylate group . The target compound’s methoxyphenyl group would likely show a singlet near δ 3.8–4.0 (OCH₃) in 1H NMR, but experimental data is lacking .

Commercial Availability :

- The target compound and its bromophenyl analogs are discontinued, limiting accessibility for further studies . S-5 and the methyl-substituted analog remain more accessible for research .

Biological Activity

Tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current knowledge regarding its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydroquinoxaline core substituted with a tert-butyl group and a methoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of 288.34 g/mol. The presence of the methoxy group is significant as it may influence the compound's lipophilicity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoxaline derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

- Case Study: Antiproliferative Effects

The mechanisms through which these compounds exert their effects include:

- Microtubule Depolymerization : Compounds that share structural features with this compound have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Circumvention of Drug Resistance : Some derivatives have been reported to overcome P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance mechanisms that typically limit the effectiveness of conventional chemotherapeutics like paclitaxel .

Research Findings

A summary of key findings related to the biological activity of tetrahydroquinoxaline derivatives is presented in Table 1.

| Study | Cell Line | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| Study A | MDA-MB-435 | 14.7 | Microtubule disruption | Highly potent |

| Study B | SK-OV-3 | <40 | Pgp circumvention | Effective against resistant strains |

| Study C | HeLa | ~10 | Apoptosis induction | Promising for further development |

Q & A

Basic Synthesis and Purification

Q: What are the critical steps and optimization strategies for synthesizing tert-butyl 3-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate? A:

- Key Steps :

- Core Formation : Construct the tetrahydroquinoxaline ring via cyclization of o-phenylenediamine derivatives. For example, condensation of 1,2-diamines with carbonyl equivalents (e.g., glyoxal derivatives) under acidic or basic conditions .

- Substituent Introduction : The 3-methoxyphenyl group may be introduced via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid derivatives .

- Carboxylation : The tert-butyl carboxylate group is typically installed via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

- Optimization :

- Temperature Control : Maintain reaction temperatures between 0–25°C during Boc protection to avoid side reactions .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency and yield .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

Advanced Analytical Characterization

Q: How can researchers resolve discrepancies in NMR data for this compound’s stereoisomers or conformational isomers? A:

- Methodology :

- NMR Analysis :

- Use ¹H-¹H COSY and NOESY to identify spatial proximity of protons, particularly around the tetrahydroquinoxaline ring and methoxyphenyl group .

- Compare experimental shifts with DFT-calculated chemical shifts for stereoisomers .

2. X-ray Crystallography : Resolve absolute configuration by growing single crystals (solvent: dichloromethane/hexane) and analyzing diffraction patterns .

3. HPLC Chiral Separation : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to isolate enantiomers and confirm purity . - Data Contradictions : Discrepancies may arise from solvent polarity effects (e.g., DMSO vs. CDCl₃) or dynamic rotational barriers in the tetrahydroquinoxaline ring .

Stability and Reactivity

Q: What are the stability limitations of the tert-butyl carboxylate group under common reaction conditions, and how can they be mitigated? A:

- Stability Profile :

- Acid Sensitivity : The Boc group hydrolyzes under strong acidic conditions (e.g., TFA/DCM) but is stable in mild bases (pH < 10) .

- Thermal Decomposition : Degrades above 150°C, releasing isobutylene and CO₂. Avoid high-temperature reactions (e.g., reflux in DMF) .

- Mitigation Strategies :

- Use orthogonal protecting groups (e.g., Fmoc) for downstream functionalization.

- Conduct reactions at ≤50°C in aprotic solvents (e.g., THF or acetonitrile) .

Biological Activity and Structure-Activity Relationships (SAR)

Q: How does the 3-methoxyphenyl substituent influence this compound’s bioactivity compared to analogs with other aryl groups? A:

- SAR Insights :

- Replace the methoxyphenyl with fluorophenyl (electron-withdrawing) to assess changes in binding affinity via surface plasmon resonance (SPR) .

- Test cytotoxicity against HEK-293 and MCF-7 cell lines to evaluate substituent-dependent selectivity .

- Mechanistic Probes : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., PARP-1 or topoisomerase II) .

Computational Modeling

Q: What computational methods are recommended to predict the conformational flexibility of the tetrahydroquinoxaline core? A:

- Approaches :

- Molecular Dynamics (MD) : Simulate in explicit solvent (water or methanol) for 100 ns to analyze ring puckering and torsional angles .

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to map energy minima for chair vs. boat conformations .

- Docking Studies : Compare binding poses of flexible vs. rigid conformers in target binding pockets .

- Validation : Cross-reference computational data with experimental NOE correlations from NMR .

Data Contradiction Analysis

Q: How should researchers address conflicting reports on this compound’s solubility in polar vs. nonpolar solvents? A:

- Root Causes :

- Impurity Effects : Residual Boc-protecting reagents (e.g., tert-butanol) may artificially enhance solubility in hexane .

- Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility profiles .

- Resolution Strategies :

Advanced Synthetic Applications

Q: What strategies enable selective functionalization of the tetrahydroquinoxaline nitrogen atoms without disrupting the Boc group? A:

- Methodology :

- Regioselective Alkylation : Use bulky electrophiles (e.g., trityl chloride) to target less hindered nitrogen atoms .

- Pd-Catalyzed Cross-Coupling : Perform Buchwald-Hartwig amination on the free NH site after partial deprotection .

- Protection-Deprotection : Temporarily replace Boc with acid-labile groups (e.g., Troc) for selective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.